Superior Potency Against T315I Mutant BCR-ABL Versus Imatinib and Dasatinib
XL228 demonstrates potent biochemical inhibition of the T315I gatekeeper mutant form of BCR-ABL, which confers resistance to imatinib and dasatinib. In a direct head-to-head comparison in BaF3 cells expressing BCR-ABL T315I, XL228 achieved an IC50 of 406 nM for downregulating BCR-ABL phosphorylation, whereas MK-0457 required 6,912 nM, and both imatinib and dasatinib showed no meaningful inhibition (IC50 >10,000 nM) [1]. Biochemically, XL228 inhibits the isolated ABL T315I kinase domain with a Ki of 1.4 nM [2].
| Evidence Dimension | Cellular inhibition of BCR-ABL T315I phosphorylation |
|---|---|
| Target Compound Data | IC50 = 406 nM |
| Comparator Or Baseline | MK-0457: IC50 = 6,912 nM; Imatinib: IC50 >10,000 nM; Dasatinib: IC50 >10,000 nM |
| Quantified Difference | XL228 is ~17-fold more potent than MK-0457; imatinib and dasatinib are essentially inactive |
| Conditions | BaF3 cells expressing BCR-ABL T315I mutant; in vitro phosphorylation assay |
Why This Matters
This direct comparative evidence establishes XL228 as a quantitatively superior tool compound for studying T315I-driven TKI resistance and justifies its procurement over MK-0457, imatinib, or dasatinib for T315I-mutant experimental systems.
- [1] Bui L, Clary DO, Shah NP, et al. Targeting Drug-Resistant CML and Ph+-ALL with the Spectrum Selective Protein Kinase Inhibitor XL228. Blood. 2007;110(11):474. (BaF3 T315I phospho-BCR-ABL IC50 comparison: XL228 406 nM vs MK-0457 6,912 nM vs imatinib/dasatinib >10,000 nM). View Source
- [2] Adooq Bioscience. XL228 Datasheet. ABL T315I Ki = 1.4 nmol/L. View Source
